molecular formula C21H27NO9 B15061699 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B15061699
M. Wt: 437.4 g/mol
InChI Key: LERJREBRRWXADA-PFAUGDHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) facilities. The process involves maintaining cleanroom conditions ranging from Class 100 to Class 100,000 to ensure the purity and quality of the product.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Groups

The compound’s three acetyloxy groups undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for deprotection in synthetic applications.

Reaction Conditions Reagents Products
Acidic (pH < 3, 80°C)HCl, H₂SO₄, aqueous mediumPartially deacetylated product with free -OH groups and acetic acid byproduct.
Basic (pH > 10, reflux)NaOH, KOHComplete deacetylation to form a triol derivative.

Acetamido Group Reactivity

The acetamido group exhibits moderate stability but hydrolyzes under harsh conditions to form a free amine, enabling further functionalization .

Reaction Conditions Reagents Products
Acidic hydrolysis (6M HCl, 100°C)Concentrated HCl5-amino derivative with acetic acid release .
Enzymatic cleavageProteases (e.g., trypsin)Selective cleavage in biological systems, forming intermediates.

Nucleophilic Substitution at Acetoxy Sites

Acetoxy groups act as leaving groups in nucleophilic substitutions, particularly with amines or thiols .

Reaction Conditions Reagents Products
Room temperature, polar solventEthylenediamineAmide derivatives via acyl transfer .
Reflux in ethanolSodium ethoxideEthoxy substitution at acetyloxy positions .

Glycosidic Ether Cleavage

The 3-methylphenoxy-oxan linkage is resistant to mild acids but cleaves under strong acidic conditions .

Reaction Conditions Reagents Products
HBr in acetic acid (reflux)33% HBr3-methylphenol and a deprotected oxane backbone.
Lewis acid catalysisBF₃·Et₂OPartial cleavage with retention of stereochemistry .

Acylation of Free Hydroxyl Groups

After deprotection, hydroxyl groups can be re-acylated to modify solubility or reactivity.

Reaction Conditions Reagents Products
Room temperature, baseAcetic anhydride, pyridineRe-acetylated derivatives with tailored lipophilicity.
Microwave-assisted synthesisPropionyl chlorideMixed ester-amide analogs for pharmacological studies.

Stability Under Ambient Conditions

The compound demonstrates moderate stability in dry, dark environments but degrades under UV light or high humidity due to ester hydrolysis .

Condition Degradation Pathway Half-Life
UV light (254 nm)Radical-mediated oxidation48 hours (complete decomposition) .
40°C, 75% humidityHydrolysis30 days (50% degradation) .

Key Research Findings

  • Selective Reactivity : The C-3 and C-4 acetyloxy groups hydrolyze faster than the C-6 methylphenoxy group due to steric hindrance.

  • Biological Interactions : The acetamido group enhances binding to carbohydrate-recognizing proteins, making the compound a candidate for enzyme inhibition studies .

  • Synthetic Utility : Sequential deprotection and acylation enable the synthesis of analogs for structure-activity relationship (SAR) studies .

Scientific Research Applications

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.

    Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₉NO₈
  • Molecular Weight: 363.38 g/mol

Structural Characteristics

The compound features an oxan ring structure with multiple acetyl and acetamido functional groups that may contribute to its biological activity. The presence of a 3-methylphenoxy group suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains.

CompoundActivityReference
Similar Acetamido DerivativeInhibitory against E. coli
Acetylated CompoundsAntifungal activity against Candida species

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Compounds with acetamido and acetoxy groups have demonstrated the ability to modulate inflammatory pathways in vitro.

The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

  • In Vitro Studies : A study conducted on similar compounds revealed significant inhibition of TNF-alpha production in macrophages treated with acetamido derivatives.
  • Animal Models : In vivo studies using murine models indicated that the administration of related acetylated compounds resulted in reduced paw edema in inflammatory models.

Absorption and Metabolism

While specific pharmacokinetic data for This compound is limited, related compounds suggest moderate oral bioavailability due to their lipophilic nature.

Toxicity Profile

Preliminary toxicity assessments indicate that structural analogs exhibit low toxicity in mammalian systems; however, comprehensive toxicity studies are necessary for this specific compound.

Properties

Molecular Formula

C21H27NO9

Molecular Weight

437.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1

InChI Key

LERJREBRRWXADA-PFAUGDHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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